1-Boc-2,2-dimethyl-3-piperidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

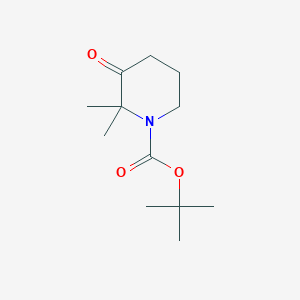

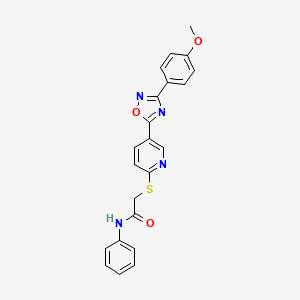

1-Boc-2,2-dimethyl-3-piperidinone (CAS# 1525448-33-2) is a useful research chemical . It is also known as 2,2-dimethyl-3-oxo-1-piperidinecarboxylic acid tert-butyl ester or tert-butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The production of (S)-N-boc-3-hydroxy piperidine (NBHP) via asymmetric bioreduction of 1-boc-3-piperidinone with reductase is impeded by the need for expensive coenzymes NAD(P)H .Molecular Structure Analysis

The molecular weight of this compound is 227.30 and its molecular formula is C12H21NO3 . The InChI code is 1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-6-7-9(14)12(13,4)5/h6-8H2,1-5H3 .Chemical Reactions Analysis

The production of (S)-N-boc-3-hydroxy piperidine (NBHP) via asymmetric bioreduction of 1-boc-3-piperidinone with reductase is impeded by the need for expensive coenzymes NAD(P)H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 227.30 and a molecular formula of C12H21NO3 . The compound has a rotatable bond count of 2 and a topological polar surface area of 46.6 Å .Scientific Research Applications

Remote Functionalization and Arylation

The utility of 1-Boc-2,2-dimethyl-3-piperidinone in remote functionalization is evident through a protocol for the palladium-catalyzed C5(sp3)-H arylation. This process utilizes readily available 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes, derived from l-arginine, highlighting the importance of the N1 protective group for successful arylation. This method allows for the regiospecific and stereospecific synthesis of arylated 1-Boc-3-(picolinoylamino)piperidines, providing access to selectively derivatized piperidine scaffolds (Ben F. Van Steijvoort et al., 2016).

Synthesis of Piperidine Derivatives

This compound serves as a precursor in the synthesis of complex piperidine derivatives, such as 1′-H-spiro-(indoline-3,4′-piperidine) and its derivatives. A simple synthetic route has been developed, demonstrating the compound's versatility as a template for synthesizing compounds targeting GPCR (G-protein-coupled receptor) targets (Jian-shu Xie et al., 2004).

Enantioselective Deprotonation

Research on the enantioselective deprotonation of N-Boc-piperidine showcases its role in asymmetric synthesis. The process, involving sec-alkyllithium and (-)-sparteine, highlights the compound's application in creating enantiomerically enriched products, crucial for pharmaceutical synthesis (W. Bailey et al., 2002).

Lithiation-Substitution Reactions

The compound's application extends to lithiation-substitution reactions, enabling the synthesis of pharmaceutically relevant compounds containing a quaternary stereocenter. This method involves the use of N-Boc-2-phenylpyrrolidine or -piperidine, illustrating the compound's role in creating structurally complex and pharmacologically important molecules (Nadeem S. Sheikh et al., 2012).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that this compound is a useful research chemical , which suggests that it may interact with various biological targets depending on the context of the research.

Mode of Action

A related compound, chiral allene 3-(3,3-dimethyl-1-buten-1-ylidene)-2-piperidinone, has been studied for its photochemical deracemization mechanism . This process involves a light-driven transformation in the presence of a photosensitizer

Biochemical Pathways

Piperidine derivatives, a broader class of compounds to which 1-boc-2,2-dimethyl-3-piperidinone belongs, are known to play significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting that they may interact with a wide range of biochemical pathways.

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given its classification as a useful research chemical , it is likely that its effects would vary depending on the specific experimental context.

Action Environment

It is known that the compound is a solid at room temperature and should be stored in a refrigerator , suggesting that temperature could be an important environmental factor affecting its stability.

properties

IUPAC Name |

tert-butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-6-7-9(14)12(13,4)5/h6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDWREFZHYHNCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCCN1C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1525448-33-2 |

Source

|

| Record name | tert-butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2689708.png)

![6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2689710.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2689718.png)

![N-(4-acetylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2689720.png)